

Technical Guide: Structure-Activity Relationship of 4-Butyl-2,5-Dimethoxyphenethylamines

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Compound of Interest

Compound Name: 2-(4-butylphenyl)ethan-1-amine

CAS No.: 743355-59-1

Cat. No.: B2934482

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Executive Summary & Chemical Foundation

The 2,5-dimethoxy-4-substituted phenethylamines (the "2C-x" family) represent a canonical scaffold in serotonergic pharmacology. While the 4-methyl (2C-D), 4-ethyl (2C-E), and 4-propyl (2C-P) homologs exhibit high potency and full agonism at the 5-HT_{2A} receptor, the 4-n-butyl homolog (2C-Bu) marks a critical inflection point in the structure-activity relationship.

This guide analyzes the "Butyl Cliff," a phenomenon where steric bulk at the para-position exceeds the volumetric capacity of the receptor's hydrophobic cleft, decoupling binding affinity () from functional efficacy ().

Physicochemical Profile

Property	Value (Predicted)	Significance
IUPAC Name	2-(4-butyl-2,5-dimethoxyphenyl)ethanamine	Core Ligand
Formula	C	Lipophilic Base
	H	
	NO	
MW	237.34 g/mol	CNS Permeable
cLogP	~3.6 - 3.9	High BBB permeability; risk of non-specific binding
H-Bond Donors	2 (Amine)	Receptor Anchoring (D155)
PSA	~38 Å	Excellent Membrane Transport

Molecular Pharmacology: The "Butyl Cliff"

The primary mechanism of action for psychoactive phenethylamines is agonism at the 5-HT receptor. The 4-position substituent binds within a deep, hydrophobic pocket formed by residues Val156, Leu229, and Phe340.

The Steric Limit Hypothesis

Experimental data suggests a parabolic relationship between chain length and potency, peaking at the propyl chain (2C-P).

- Methyl/Ethyl (2C-D, 2C-E): Fit comfortably; high efficacy.
- Propyl (2C-P): Optimal hydrophobic interaction; peak potency.
- Butyl (2C-Bu): The terminal methyl group of the butyl chain clashes with the back wall of the binding pocket (likely Phe339/Phe340).

Key Insight: While 2C-Bu retains affinity (it can still dock), the steric clash prevents the conformational change required to stabilize the active receptor state (Helix 6 movement). It functions as a partial agonist or antagonist rather than a full agonist.

Functional Selectivity (Biased Agonism)

Extending the alkyl chain increases lipophilicity, often shifting selectivity toward the 5-HT transporter (SERT) or 5-HT

receptor.

- 5-HT

:

increases (lower affinity) or

drops drastically.

- SERT: Longer chains (Butyl/Amyl) begin to act as reuptake inhibitors rather than releasers/agonists.

Synthesis & Characterization Protocol

The synthesis of 2C-Bu requires constructing the 4-butyl-2,5-dimethoxybenzaldehyde precursor, as it is not commercially ubiquitous.

Synthetic Pathway (DOT Visualization)



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Figure 1: Step-wise synthesis from 1,4-dimethoxybenzene to 2C-Bu. Colors indicate reagents (Grey), Intermediates (Yellow), and Key Precursors/Products (Blue/Green/Red).

Detailed Methodology (Step 3: Vilsmeier-Haack)

Note: This step is critical for introducing the carbon necessary for the amine side chain attachment point.

- Reagent Prep: In a flame-dried round-bottom flask under Argon, cool POCl₃ (1.2 eq) to 0°C. Dropwise add DMF (1.5 eq) to generate the Vilsmeier salt (white precipitate forms).
- Addition: Dissolve 1-butyl-2,5-dimethoxybenzene (1.0 eq) in minimal DMF and add dropwise to the salt suspension.
- Heating: Warm to 100°C for 4 hours. The solution will turn deep red/brown.
- Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate buffer. Stir vigorously for 30 minutes to hydrolyze the iminium intermediate.
- Extraction: Extract with DCM (3x), wash with brine, dry over MgSO₄.
- Validation:

H-NMR should show a distinct aldehyde singlet at

~10.4 ppm.

In Vitro Profiling Protocols

To validate the "Butyl Cliff," researchers must assess both binding affinity and functional efficacy.

Radioligand Binding Assay (5-HT)

Objective: Determine

(Affinity).[1]

- Cell Line: HEK293 stably expressing human 5-HT

- Radioligand: [

H]-Ketanserin (Antagonist) or [

H]-DOI (Agonist). Note: Using an agonist radioligand is preferred for phenethylamines to label the high-affinity state.
- Protocol:
 - Incubate membranes with 1 nM [

H]-DOI and varying concentrations of 2C-Bu (

to

M).
 - Incubate for 60 min at 37°C in Tris-HCl buffer.
 - Terminate via rapid filtration over GF/B filters.
 - Count radioactivity. Calculate IC

and convert to

using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux (Flip-R)

Objective: Determine

and

(Efficacy).

- Indicator: Fluo-4 AM (calcium-sensitive dye).
- Logic: 5-HT

couples to G

, triggering IP

and intracellular Ca

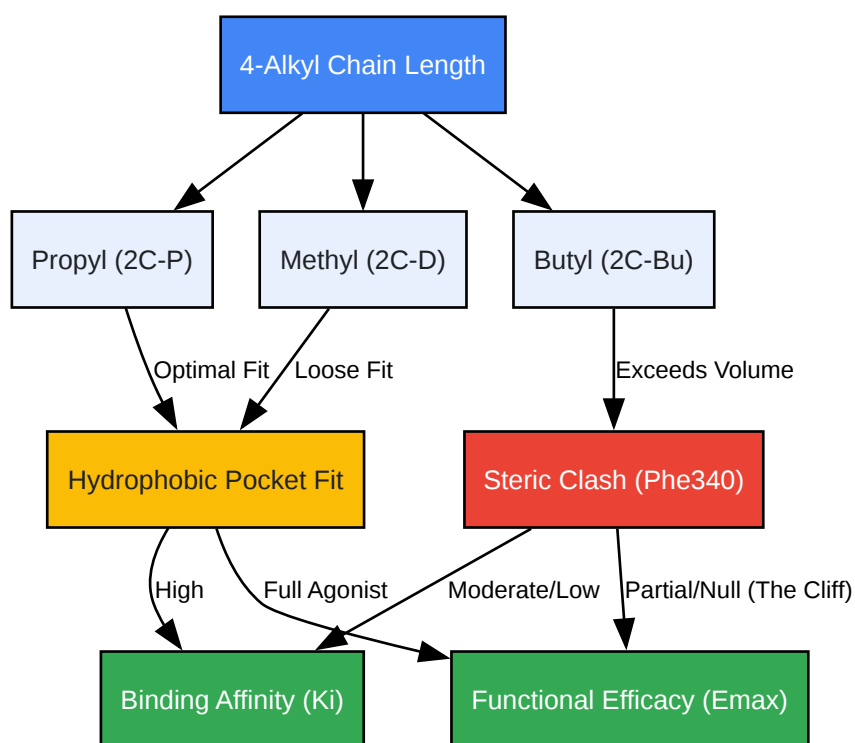
release.

- Expectation: 2C-Bu will show a significantly reduced

(<40% of serotonin) compared to 2C-P (>80%), confirming partial agonism or antagonism.

Computational Modeling (SAR Logic)

The following diagram illustrates the logical flow of the Structure-Activity Relationship for the 4-alkyl series.



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Figure 2: SAR Logic Flowchart demonstrating the divergence of affinity and efficacy at the butyl substitution.

References

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